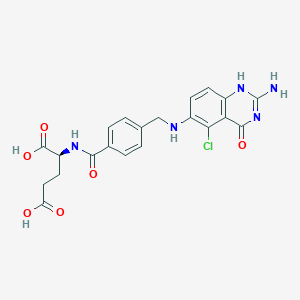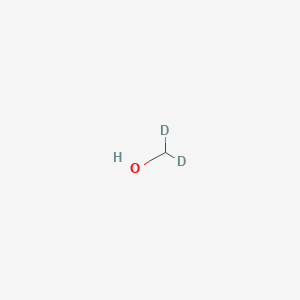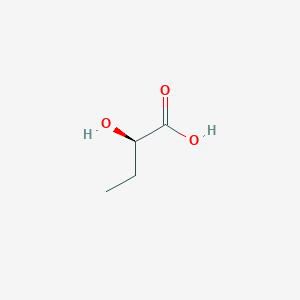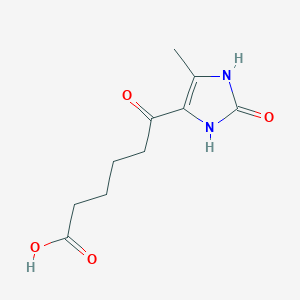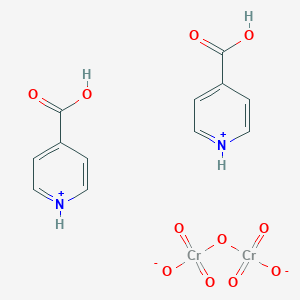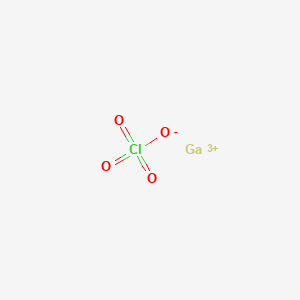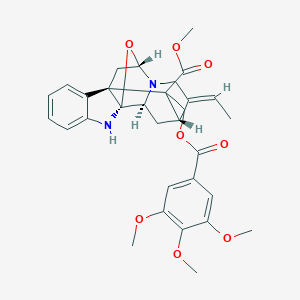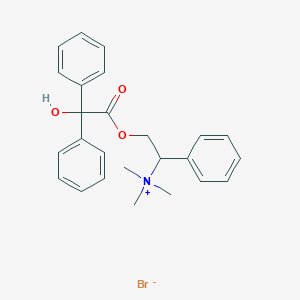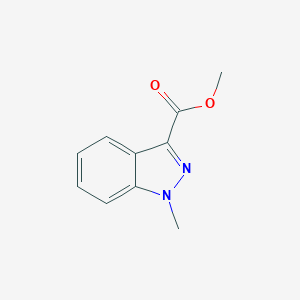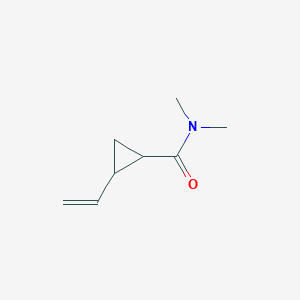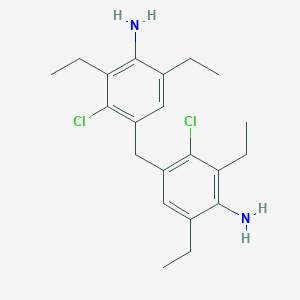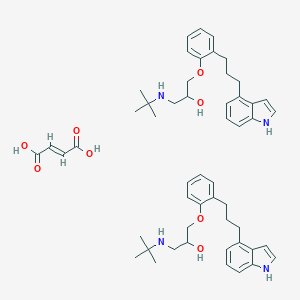![molecular formula C7H9ClN4O2 B010967 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 108735-50-8](/img/structure/B10967.png)
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one, also known as CTAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTAP is a heterocyclic compound that belongs to the class of pyrimidines and triazoles.
作用機序
The mechanism of action of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is not fully understood. However, studies have suggested that 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one exerts its biological effects by targeting specific molecular pathways. In cancer cells, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one induces apoptosis by activating the caspase-3 pathway. 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one also inhibits cell proliferation by blocking the cell cycle at the G2/M phase. Inflammatory responses are inhibited by 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one via the suppression of NF-κB and MAPK signaling pathways.
生化学的および生理学的効果
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one induces apoptosis and inhibits cell proliferation. In animal models, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has also been shown to have antioxidant effects, reducing the levels of reactive oxygen species (ROS) in cells.
実験室実験の利点と制限
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one also has several limitations, including its low yield and its limited solubility in water.
将来の方向性
There are several future directions for the study of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one. In medicinal chemistry, further studies are needed to investigate the potential of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one as an anti-cancer and anti-inflammatory agent. In material science, further studies are needed to investigate the potential of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one as a corrosion inhibitor and DSSC sensitizer. Additionally, further studies are needed to investigate the mechanism of action of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one and to explore its potential applications in other fields.
合成法
The synthesis of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves the reaction of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of triethylamine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one. The yield of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one obtained from this method is reported to be around 60%.
科学的研究の応用
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been investigated for its potential as an anti-cancer agent. Studies have shown that 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
In material science, 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has been investigated for its potential as a corrosion inhibitor. Studies have shown that 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can effectively inhibit the corrosion of mild steel in acidic solutions. 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has also been studied for its potential as a dye-sensitized solar cell (DSSC) sensitizer. Studies have shown that 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can effectively sensitize DSSCs, with a power conversion efficiency of up to 4.5%.
特性
CAS番号 |
108735-50-8 |
|---|---|
製品名 |
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one |
分子式 |
C7H9ClN4O2 |
分子量 |
216.62 g/mol |
IUPAC名 |
2-(2-chloroacetyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
InChI |
InChI=1S/C7H9ClN4O2/c8-4-5(13)12-7(14)11-3-1-2-9-6(11)10-12/h1-4H2,(H,9,10) |
InChIキー |
VWLYXHMXGKJLCY-UHFFFAOYSA-N |
異性体SMILES |
C1CN=C2NN(C(=O)N2C1)C(=O)CCl |
SMILES |
C1CNC2=NN(C(=O)N2C1)C(=O)CCl |
正規SMILES |
C1CN=C2NN(C(=O)N2C1)C(=O)CCl |
同義語 |
1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)
